

Biological Activity & Synthetic Utility of 5-(2-Methoxyethoxy)picolinic Acid

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Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)picolinic acid

CAS No.: 1262860-54-7

Cat. No.: B2962999

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A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary: The "Mini-PEG" Picolinate Motif

5-(2-Methoxyethoxy)picolinic acid represents a strategic scaffold in medicinal chemistry, designed to solve two competing problems in drug discovery: potency and solubility.

- **The Picolinic Core:** The pyridine-2-carboxylic acid moiety serves as a bidentate ligand or a hydrogen-bond acceptor/donor system. It is frequently employed to chelate active-site metals (e.g., Zinc in metalloproteinases) or to form critical hydrogen bonds in the hinge region of kinases.
- **The 5-Alkoxy Tail:** The 2-methoxyethoxy group acts as a "mini-PEG" (polyethylene glycol) chain. Unlike lipophilic alkyl chains, this ether linkage lowers the LogP (lipophilicity) while maintaining steric bulk, thereby improving the aqueous solubility and metabolic stability of the final drug molecule.

Chemical Biology & Mechanism of Action

Although **5-(2-Methoxyethoxy)picolinic acid** is an intermediate, its biological relevance is defined by the pharmacophore it introduces into the final API.

Pharmacophore Contribution

When coupled to an amine scaffold (e.g., via amide bond formation), the molecule functions through specific interactions:

- **Hinge Binding / Metal Chelation:** The nitrogen of the pyridine ring and the carbonyl oxygen of the amide (derived from the acid) often form a bidentate interaction with residues in the ATP-binding pocket of kinases or the active site of metalloenzymes.
- **Solvation Shell Recruitment:** The methoxyethoxy tail extends into the solvent-exposed regions of the protein binding pocket. The ether oxygen atoms can accept hydrogen bonds from water, creating a hydration shell that improves the entropy of binding and solubility.

Case Study: IRAK4 Inhibition

Patent literature (e.g., WO2016/196244) identifies this motif in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. In this context, the picolinic acid derivative is coupled to a heteroaromatic core. The 5-position substitution directs the ether tail into the ribose-binding pocket or the solvent front, optimizing the inhibitor's selectivity profile against the kinome.

Experimental Protocols

The following protocols are designed for high-fidelity synthesis and coupling, ensuring minimal side reactions such as decarboxylation.

Synthesis of 5-(2-Methoxyethoxy)picolinic Acid

Objective: Synthesize the target acid from commercially available 5-hydroxypicolinic acid via Williamson ether synthesis.

Reagents:

- Precursor: Methyl 5-hydroxypicolinate (CAS: 30766-12-2)
- Alkylating Agent: 1-Bromo-2-methoxyethane (CAS: 6482-24-2)
- Base: Cesium Carbonate () or Potassium Carbonate ()
- Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

- Esterification Protection: Start with Methyl 5-hydroxypicolinate to prevent O-alkylation of the carboxylic acid.
- Alkylation:
 - Dissolve Methyl 5-hydroxypicolinate (1.0 eq) in anhydrous DMF (0.2 M).
 - Add (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
 - Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.
 - Heat the reaction to 60°C for 4-6 hours. Monitor by LC-MS for the disappearance of the starting phenol.
- Hydrolysis (Saponification):
 - Cool the reaction mixture to 0°C.
 - Add LiOH (2.0 eq) in water/THF (1:1). Stir until the methyl ester is fully hydrolyzed to the carboxylic acid (approx. 2 hours).
- Workup & Purification:
 - Acidify carefully with 1N HCl to pH 3-4 (isoelectric precipitation).

- Extract with Ethyl Acetate ().

- Dry over

and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Amide Coupling Protocol (General)

Objective: Couple the acid to a primary amine (R-NH₂) to generate the bioactive amide.

System: HATU / DIPEA in DMF.

- Dissolve **5-(2-Methoxyethoxy)picolinic acid** (1.0 eq) in DMF.
- Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes to activate the acid (formation of the active ester).
- Add the Amine partner (1.0 eq).
- Stir at RT for 12 hours.
- Validation: Check for the product mass

using LC-MS.

Visualization of Synthetic Logic & SAR

The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic behind using this specific building block.



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Figure 1: Synthetic workflow from precursor to functional scaffold, highlighting the downstream SAR impact.

Quantitative Data Summary

The table below summarizes the physicochemical shifts expected when incorporating this moiety into a drug scaffold compared to a standard phenyl or unsubstituted pyridine analog.

Parameter	Unsubstituted Picolinic Acid	5-(2-Methoxyethoxy) Derivative	Impact on Drug Design
Molecular Weight	123.11 g/mol	197.19 g/mol	Adds moderate bulk without excessive mass.
LogP (Est.)	0.5 - 0.8	0.9 - 1.2	Slight increase, but lower than alkyl chains (e.g., pentyl).
H-Bond Acceptors	3	5	Increases water solubility via ether oxygens.
Metabolic Stability	High (Ring oxidation possible)	Moderate/High	5-position blockage prevents ring oxidation; ether tail is stable.
Solubility (aq)	Moderate	High	Critical for oral bioavailability of lipophilic cores.

References

- World Intellectual Property Organization (WIPO). (2016). Patent WO2016/196244: Inhibitors of IRAK4 Activity. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 72218580 (Related Ester). Retrieved from [\[Link\]](#)

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